3-Butyl-4-hydroxy-2H-1-benzopyran-2-one
Description
3-Butyl-4-hydroxy-2H-1-benzopyran-2-one is a coumarin derivative characterized by a benzopyran core substituted with a butyl group at position 3 and a hydroxyl group at position 2. The benzopyran scaffold is prevalent in natural products and pharmaceuticals, often contributing to biological activities such as antioxidant, anticoagulant, and anti-inflammatory effects.
Properties
CAS No. |
21315-30-0 |
|---|---|
Molecular Formula |
C13H14O3 |
Molecular Weight |
218.25 |
IUPAC Name |
3-butyl-4-hydroxychromen-2-one |
InChI |
InChI=1S/C13H14O3/c1-2-3-6-10-12(14)9-7-4-5-8-11(9)16-13(10)15/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI Key |
FLWPSVWWYHCQSL-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=CC=CC=C2OC1=O)O |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Key analogs synthesized from 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) demonstrate how substituents influence melting points and solubility:
Insights :
- Polar groups (e.g., ethoxy in 14f, hydroxyethylamino in 14d) correlate with higher melting points due to hydrogen bonding.
- Bulky aromatic groups (e.g., benzylmercapto in 14g ) lower melting points, likely due to reduced crystal packing efficiency.
Structural Differences: Benzopyran vs. Pyran-2-one Cores
Comparison with Natural Benzopyran Derivatives
- Liquiritigenin : A flavanone (7-hydroxy-4'-hydroxy-2H-1-benzopyran-4-one) with antioxidant properties. Unlike the target compound, it has hydroxyl groups at positions 7 and 4', increasing water solubility and hydrogen-bonding capacity.
- 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one : Features amino and diphenylamino groups, enabling π-π interactions and charge transfer. This contrasts with the alkyl and hydroxy substituents in the target compound.
Implications for Bioactivity
- Lipophilicity: The butyl group may enhance blood-brain barrier penetration compared to polar analogs like 14d or natural flavanones .
- Hydrogen Bonding : The 4-hydroxy group (common across analogs) could mediate interactions with biological targets, such as enzymes or receptors .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
